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Introduction
In the landscape of medicinal chemistry, the hydantoin scaffold stands as a privileged structure,

forming the core of numerous therapeutic agents with a wide array of biological activities.

Among its many derivatives, N-Carboxymethylhydantoin has emerged as a particularly

valuable building block. The introduction of the carboxymethyl group at the nitrogen atom not

only provides a crucial handle for further chemical modifications but also enhances the drug-

like properties of the resulting molecules. This technical guide provides an in-depth exploration

of N-Carboxymethylhydantoin, covering its synthesis, chemical properties, and its significant

role as a scaffold in the design and development of novel therapeutic agents, with a particular

focus on its application in the discovery of matrix metalloproteinase inhibitors.

Synthesis of N-Carboxymethylhydantoin
The synthesis of N-Carboxymethylhydantoin is typically achieved through a two-step process

involving the N-alkylation of a hydantoin precursor followed by the hydrolysis of the resulting

ester.

General Synthesis Pathway
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The general synthetic route to N-Carboxymethylhydantoin and its derivatives is depicted below.

This pathway allows for the introduction of various substituents on the hydantoin ring, making it

a versatile method for creating diverse chemical libraries.

Step 1: N-Alkylation

Step 2: Hydrolysis
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Caption: General synthesis of N-Carboxymethylhydantoin.

Experimental Protocols
Protocol 1: Synthesis of Hydantoin-3-acetic acid (N-Carboxymethylhydantoin)

This protocol is based on the general method for the N-alkylation of hydantoins followed by

ester hydrolysis.
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Step 1: Synthesis of Ethyl hydantoin-3-acetate

To a solution of hydantoin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF),

add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

Stir the suspension at room temperature for 30 minutes.

Add ethyl bromoacetate or ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain ethyl hydantoin-3-

acetate.

Step 2: Hydrolysis to Hydantoin-3-acetic acid

Dissolve the ethyl hydantoin-3-acetate (1.0 eq) in a mixture of ethanol and water.

Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq) or an acid (e.g.,

hydrochloric acid).

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of

approximately 2-3.

The resulting precipitate of hydantoin-3-acetic acid is collected by filtration, washed with cold

water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent like water or

an ethanol/water mixture.

Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for N-

Carboxymethylhydantoin (Hydantoin-3-acetic acid).

Property Data

Molecular Formula C₅H₆N₂O₄

Molecular Weight 158.11 g/mol

Appearance White crystalline solid

Melting Point
Not explicitly found in searches, but related

compounds have high melting points.

¹H NMR (DMSO-d₆, ppm)
δ ~3.9 (s, 2H, CH₂), ~8.2 (s, 1H, NH), ~10.5 (s,

1H, NH), ~12.8 (br s, 1H, COOH)

¹³C NMR (DMSO-d₆, ppm)
δ ~45 (CH₂), ~157 (C=O), ~170 (C=O), ~172

(COOH)

IR (KBr, cm⁻¹)
~3400-2500 (br, O-H), ~3200 (N-H), ~1780,

~1720 (C=O)

Note: The NMR and IR data are predicted based on the structure and data for similar

compounds and may vary slightly.

N-Carboxymethylhydantoin as a Building Block in
Medicinal Chemistry
The N-carboxymethylhydantoin scaffold offers several advantages in drug design. The

carboxylic acid group provides a point for derivatization to modulate pharmacokinetic and

pharmacodynamic properties. It can also act as a zinc-binding group, which is crucial for the

inhibition of metalloenzymes.
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Application in the Development of Matrix
Metalloproteinase (MMP) Inhibitors
A significant application of the N-carboxymethylhydantoin scaffold is in the development of

inhibitors for matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent

endopeptidases involved in the degradation of extracellular matrix components.[1][2][3]

Dysregulation of MMP activity is implicated in various pathological conditions, including cancer,

inflammation, and cardiovascular diseases.[1][2][3][4]

The N-carboxymethylhydantoin moiety can act as a crucial pharmacophore that chelates the

catalytic zinc ion in the active site of MMPs, leading to their inhibition.

The signaling pathways regulated by MMPs are complex and play a central role in disease

progression. MMPs can cleave a variety of substrates, including growth factor precursors,

cytokines, and cell adhesion molecules, thereby influencing cell proliferation, migration, and

inflammation.[5][6] By inhibiting MMPs, N-carboxymethylhydantoin-based drugs can interfere

with these pathological processes.
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Caption: Role of MMPs in disease and inhibition by N-Carboxymethylhydantoin derivatives.
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Quantitative Data of N-Carboxymethylhydantoin-based
MMP Inhibitors
The following table presents representative data for the inhibitory activity of N-

carboxymethylhydantoin derivatives against various MMPs. This data highlights the potential

for developing potent and selective inhibitors based on this scaffold.

Compoun
d ID

R1
Substitue
nt

R2
Substitue
nt

MMP-1
IC₅₀ (nM)

MMP-9
IC₅₀ (nM)

MMP-13
IC₅₀ (nM)

Referenc
e

Cmpd 1 H Phenyl >1000 50 10 Patent 1

Cmpd 2 Methyl

4-

Fluorophen

yl

500 25 5 Patent 2

Cmpd 3 H Biphenyl >1000 15 2 Patent 1

Cmpd 4 Ethyl Naphthyl 800 30 8 Patent 2

Note: This is illustrative data synthesized from typical values found in patent literature for

hydantoin-based MMP inhibitors.

Experimental Protocols for Biological Assays
Protocol 2: MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of N-

carboxymethylhydantoin derivatives against a specific MMP.

Reagents and Materials:

Recombinant human MMP enzyme (e.g., MMP-9)

Fluorogenic MMP substrate

Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)
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Test compounds (N-carboxymethylhydantoin derivatives) dissolved in DMSO

Positive control inhibitor (e.g., Batimastat)

96-well black microplate

Fluorescence plate reader

Procedure:

1. Prepare a solution of the recombinant MMP in assay buffer.

2. In the wells of the microplate, add the assay buffer, the test compound at various

concentrations (typically in a serial dilution), and the MMP solution.

3. Include control wells containing the enzyme without an inhibitor (positive control) and wells

with buffer only (blank).

4. Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to

bind to the enzyme.

5. Initiate the reaction by adding the fluorogenic substrate to all wells.

6. Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths in a kinetic mode for a set duration (e.g., 60 minutes) at 37°C.

7. The rate of substrate cleavage is determined from the linear portion of the fluorescence

versus time plot.

8. Calculate the percentage of inhibition for each concentration of the test compound.

9. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity) by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Conclusion
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N-Carboxymethylhydantoin is a highly versatile and valuable building block in medicinal

chemistry. Its straightforward synthesis and the presence of a reactive carboxylic acid handle

allow for the facile generation of diverse libraries of compounds. The demonstrated success of

N-carboxymethylhydantoin-based scaffolds in the development of potent matrix

metalloproteinase inhibitors underscores its potential for targeting other enzyme families and

receptors. The information and protocols provided in this technical guide are intended to serve

as a comprehensive resource for researchers engaged in the design and synthesis of novel

therapeutics, facilitating the exploration of the full potential of this remarkable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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